molecular formula C26H32N6O3S B12345887 N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B12345887
M. Wt: 508.6 g/mol
InChI Key: VFGTYEKXPKHATP-UHFFFAOYSA-N
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Description

“N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” is a complex organic compound that features multiple functional groups, including methoxy, dimethylphenyl, and pentaazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dimethoxybenzyl chloride and 2,5-dimethylphenylamine, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiolation under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield 2,3-dimethoxybenzaldehyde, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, “N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” might be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its complex structure might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of “N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pentaazatricyclo derivatives, methoxy-substituted aromatic compounds, and sulfanylacetamide derivatives. Examples include:

  • 2,3-dimethoxybenzylamine
  • 2,5-dimethylphenylamine
  • Pentaazatricyclo[7.3.0.0^{2,6}]dodeca derivatives

Uniqueness

The uniqueness of “N-[(2,3-dimethoxyphenyl)methyl]-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide” lies in its combination of functional groups and structural complexity

Properties

Molecular Formula

C26H32N6O3S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H32N6O3S/c1-16-8-9-17(2)19(12-16)20-13-21-25-28-29-26(31(25)10-11-32(21)30-20)36-15-23(33)27-14-18-6-5-7-22(34-3)24(18)35-4/h5-12,20-21,25,28,30H,13-15H2,1-4H3,(H,27,33)

InChI Key

VFGTYEKXPKHATP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NCC5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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